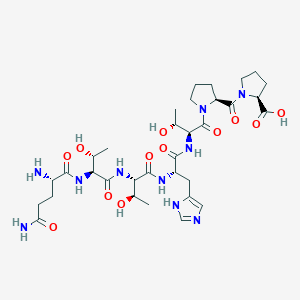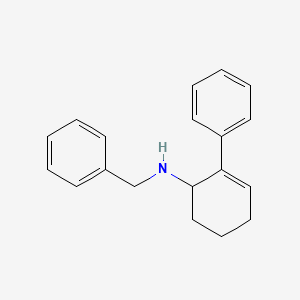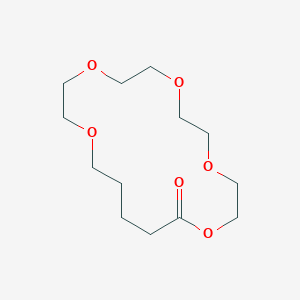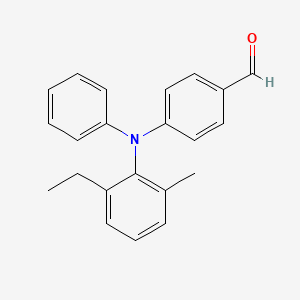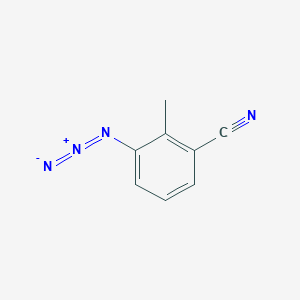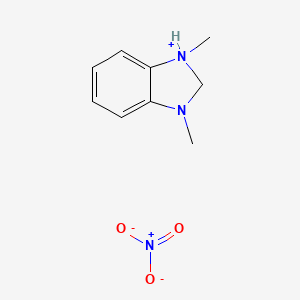
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate is an organic compound belonging to the benzimidazole family. It is characterized by its unique molecular structure, which includes a benzimidazole core with two methyl groups and a nitrate counterion. This compound is known for its applications in various fields, including organic electronics and antimicrobial research .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate can be synthesized through several organic synthesis routes. One common method involves the reaction of benzimidazole with methylating agents such as methyl iodide. The reaction typically occurs under anhydrous conditions and requires a base such as potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include nucleophilic addition, coupling reactions, and purification steps to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can yield dihydrobenzimidazole compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole core .
科学的研究の応用
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate involves its interaction with molecular targets and pathways. In antimicrobial applications, it inhibits bacterial virulence factors, making bacteria more susceptible to immune responses. The compound down-regulates virulence regulator genes such as agrA and codY, reducing the bacteria’s ability to establish infections . In organic electronics, it acts as a strong electron donor, enhancing the conductivity of doped materials .
類似化合物との比較
Similar Compounds
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Known for its anti-virulence properties against MRSA.
2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide: Used in organic electronics as a molecular rotor.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Acts as an n-type dopant for organic semiconductors.
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate stands out due to its dual functionality in both antimicrobial research and organic electronics. Its ability to inhibit bacterial virulence factors without promoting resistance and its strong electron-donating properties make it a versatile compound with significant potential in various fields .
特性
CAS番号 |
403697-23-4 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC名 |
1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;nitrate |
InChI |
InChI=1S/C9H12N2.NO3/c1-10-7-11(2)9-6-4-3-5-8(9)10;2-1(3)4/h3-6H,7H2,1-2H3;/q;-1/p+1 |
InChIキー |
GUUGJEUYQZLAKE-UHFFFAOYSA-O |
正規SMILES |
C[NH+]1CN(C2=CC=CC=C21)C.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)

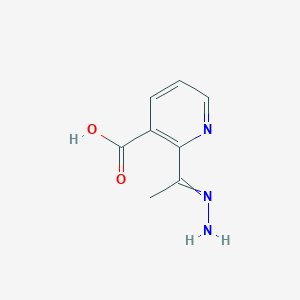
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
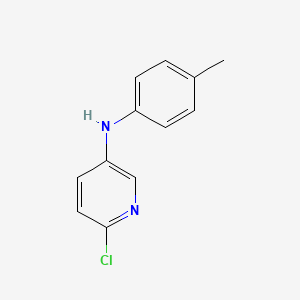

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
